Ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a complex organic compound with significant pharmacological properties. It is primarily recognized as a prodrug for dabigatran, which functions as a thrombin inhibitor and anticoagulant used in preventing strokes and systemic embolisms. The compound belongs to various chemical classifications, including aromatic amides, carboxylic esters, and benzimidazoles, reflecting its diverse structural characteristics and potential applications in medicinal chemistry.
This compound is derived from the formal condensation of the carboxy group of 2-{[(4-{N'-[(hexyloxy)carbonyl]carbamimidoyl}phenyl)amino]methyl}-1-methyl-1H-benzimidazole-5-carboxylic acid with the secondary amino group of ethyl N-pyridin-2-yl-beta-alaninate. The molecular formula is with a molecular weight of approximately 627.7 g/mol .
Ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can be classified into several categories:
The synthesis of ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate involves multiple steps, typically including:
The synthesis requires careful control over reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to monitor the reaction progress and confirm product identity.
The molecular structure of ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate can be represented using various structural formulas, including:
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N
InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46...
Key structural data includes:
This compound features multiple functional groups, including amides, esters, and aromatic rings, contributing to its biological activity.
Ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate undergoes several key chemical reactions:
The stability of this compound under various conditions (e.g., pH changes, temperature variations) is crucial for its efficacy as a pharmaceutical agent. Stability studies often involve accelerated aging tests and long-term storage evaluations.
The mechanism of action of ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate primarily revolves around its conversion to dabigatran. Once activated, dabigatran inhibits thrombin—a key enzyme in the coagulation cascade—thereby preventing the conversion of fibrinogen to fibrin and ultimately reducing thrombus formation.
Research indicates that dabigatran exhibits a direct inhibitory effect on thrombin with an IC50 value in the low nanomolar range, showcasing its potency as an anticoagulant agent .
The compound is characterized by:
Stability assessments indicate that it maintains integrity under controlled storage conditions (e.g., refrigeration at 2 to 8 °C).
Ethyl 3-[[2-[[4-(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate has significant scientific applications primarily in pharmacology:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1